molecular formula C17H16FN5O B11269555 N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B11269555
分子量: 325.34 g/mol
InChIキー: DTDBOKJVNMWLIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4-Fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-fluoro-2-methylphenyl group at position 1, a 4-methylphenylamino moiety at position 5, and a carboxamide group at position 2. Its molecular formula is C₁₈H₁₇FN₅O, with a molecular weight of 349.36 g/mol. The fluorine atom at the para position of the phenyl ring and the methyl group on the aniline substituent contribute to its electronic and steric properties, which may influence binding affinity in biological systems .

特性

分子式

C17H16FN5O

分子量

325.34 g/mol

IUPAC名

N-(4-fluoro-2-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-10-3-6-13(7-4-10)19-16-15(21-23-22-16)17(24)20-14-8-5-12(18)9-11(14)2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChIキー

DTDBOKJVNMWLIO-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=C(C=C3)F)C

製品の起源

United States

準備方法

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole scaffold is commonly synthesized via click chemistry , employing copper(I) or copper(II) catalysts. For this compound, the alkyne component (e.g., 4-fluoro-2-methylphenyl propargylamide) reacts with an azide (e.g., 4-methylphenyl azide) under mild conditions (e.g., CuI, sodium ascorbate, room temperature).

Mechanism :

  • Coordination : Copper(I) chelates the alkyne and azide.

  • Cycloaddition : [3+2] cyclization forms the triazole ring.

  • Proton Transfer : Deprotonation yields the 1,4-disubstituted triazole.

Advantages :

  • High regioselectivity (1,4-disubstitution).

  • Tolerance to diverse functional groups.

Limitations :

  • Potential copper residues in final products.

  • Requires anhydrous conditions for optimal yields.

Nitroolefin-Azide Cycloaddition

Chen et al. reported a copper-catalyzed oxidative cycloaddition between nitroolefins and azides to yield 4-nitro-1,5-trisubstituted-1,2,3-triazoles. Subsequent reduction or substitution replaces the nitro group with desired functionalities.

Example :

  • Substrates : 4-fluoro-2-methylphenyl nitroolefin + 4-methylphenyl azide.

  • Conditions : CuBr₂, O₂, DMF, 110°C.

  • Yield : Up to 96% for analogous compounds.

Mechanism :

  • Radical Formation : Oxidation generates a nitroolefin radical.

  • Cycloaddition : Azide attacks the radical to form the triazole.

  • Oxidation : Copper stabilizes intermediates, yielding the final product.

Functionalization to Introduce Substituents

Carboxamide Group Installation

The 4-carboxamide group is typically introduced via amide coupling or direct substitution .

Amidation of Triazole-4-carboxylic Acid

  • Carboxylic Acid Preparation : Triazole-4-carboxylic acid is synthesized via hydrolysis of a nitrile or ester precursor.

  • Coupling Reaction : React with 4-fluoro-2-methylphenyl amine using EDCI/HOBt or CDI.

Conditions :

  • Solvent : Dry CH₃CN or DMF.

  • Temperature : Room temperature to reflux.

  • Yield : 40–85% depending on steric hindrance.

Use of Propargylamide Alkynes

Direct incorporation of the carboxamide during CuAAC:

  • Alkyne : 4-fluoro-2-methylphenyl propargylamide.

  • Azide : 4-methylphenyl azide.

  • Product : 1-(4-methylphenyl)-4-(4-fluoro-2-methylphenyl carboxamide)-1H-1,2,3-triazole.

Introduction of the 5-Amino Group

The 5-amino substituent is introduced via nucleophilic substitution or reductive amination .

Substitution of Halogenated Triazoles

  • Halogenation : Triazole-5-bromo intermediates are synthesized.

  • Amination : React with 4-methylphenyl amine in the presence of a base (e.g., K₂CO₃).

Example :

  • Substrate : 5-bromo-1H-1,2,3-triazole-4-carboxamide.

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : ~70% for analogous systems.

Comparative Analysis of Synthesis Routes

Table 1: Key Synthesis Methods for Triazole Core

MethodCatalyst/ConditionsYield RangeAdvantagesLimitations
CuAAC (Click Chemistry)CuI, sodium ascorbate, RT60–95%High regioselectivity, mild conditionsCopper removal required
Nitroolefin-AzideCuBr₂, O₂, DMF, 110°C85–96%Tolerates electron-withdrawing groupsHarsh thermal conditions
Alkyne Amidation–, RT40–85%Direct functionalizationLimited to propargylamides

Table 2: Functionalization Strategies

Target GroupReagents/ConditionsYield RangeNotes
4-CarboxamideEDCI/HOBt, CH₃CN, reflux50–90%Requires anhydrous conditions
5-Amino4-Methylphenyl amine, K₂CO₃60–80%Sensitive to steric hindrance

Spectral Characterization and Purity

NMR and IR Data

  • ¹H NMR :

    • Triazole C–H : δ 8.8–8.9 ppm (singlet).

    • Carboxamide NH : δ 10.2–10.5 ppm (broad singlet).

    • Aromatic protons : δ 6.8–7.8 ppm (multiplets).

  • ¹³C NMR :

    • Triazole C4 : δ 145–150 ppm.

    • Carboxamide carbonyl : δ 168–172 ppm.

  • IR :

    • NH stretch : 3300–3400 cm⁻¹.

    • C=O stretch : 1680–1700 cm⁻¹.

Purification and Isolation

  • Column Chromatography : Silica gel, toluene/acetone (5:7).

  • Recrystallization : Ethanol or 2-propanol.

Challenges and Optimization

  • Copper Residues : Use of Cu(I) ligands (e.g., TBTA) or postsynthetic removal via silica gel.

  • Steric Hindrance : Low yields observed with bulky substituents (e.g., 4-methylphenyl).

  • Solvent Compatibility : DMF or CH₃CN preferred for amidation steps .

化学反応の分析

反応の種類

N-(4-フルオロ-2-メチルフェニル)-5-[(4-メチルフェニル)アミノ]-1H-1,2,3-トリアゾール-4-カルボキサミドは、以下のものを含む様々な化学反応を起こします。

    酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾するために酸化することができます。

    還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる誘導体につながる可能性があります。

    置換: この化合物は、特にフッ素化フェニル基で、求核置換反応または求電子置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。

    還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。

    置換: ハロゲン (例えば、臭素、塩素) や求核剤 (例えば、アミン、チオール) などの試薬がよく使用されます。

主要生成物

これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応は様々な官能基を導入することができます。

科学的研究の応用

N-(4-フルオロ-2-メチルフェニル)-5-[(4-メチルフェニル)アミノ]-1H-1,2,3-トリアゾール-4-カルボキサミドは、科学研究において幅広い用途があります。

    化学: それは、より複雑な分子の合成のためのビルディングブロックとして、そして様々な化学反応の試薬として使用されます。

    生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性を研究されています。

    医学: 様々な疾患の治療剤としての可能性を探求するために研究が進められています。

    産業: それは、新しい材料の開発や様々な工業プロセスにおける成分として使用されています。

作用機序

N-(4-フルオロ-2-メチルフェニル)-5-[(4-メチルフェニル)アミノ]-1H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。トリアゾール環とフッ素化フェニル基は、その結合親和性と特異性に重要な役割を果たしています。この化合物は、特定の酵素、受容体、またはシグナル伝達経路を阻害または活性化して、観察される生物学的効果をもたらす可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences Biological/Physicochemical Notes References
Target Compound : N-(4-Fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide 1: 4-Fluoro-2-methylphenyl; 5: 4-Methylphenylamino 349.36 Reference compound Potential Wnt/β-catenin pathway modulation; improved metabolic activity inferred from analogues
5-Amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-Chlorobenzyl; 5: Amino 363.79 Chlorobenzyl vs. methylphenylamino substituent Increased molecular weight due to chlorine; potential enhanced lipophilicity
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 1: 2-Fluorophenyl; 5: Ethyl; Carboxamide: Quinolin-2-yl 379.40 Ethyl and quinoline groups Higher molecular weight; quinoline may improve π-π stacking in target binding
N-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide 1: 4-Methoxyphenyl; 5: Amino 327.32 Methoxy vs. methyl group Methoxy improves solubility; reduced steric bulk
5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 5: 4-Chlorophenylamino; Carboxamide: 4-Fluorophenylmethyl 349.79 Chlorophenylamino vs. methylphenylamino Chlorine’s electronegativity may alter binding kinetics

Physicochemical Properties

  • LogP Values : Fluorine and chlorine substituents increase lipophilicity (LogP >3), whereas methoxy groups reduce it (LogP ~2.5) .
  • Melting Points : Most triazole carboxamides decompose above 250°C, consistent with their stable aromatic cores () .

生物活性

N-(4-fluoro-2-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for its diverse biological activities. The general structure can be represented as follows:

C16H16FN5O2\text{C}_{16}\text{H}_{16}\text{F}\text{N}_{5}\text{O}_{2}

This compound contains a triazole ring, which is critical for its biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for similar triazole compounds ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and P. aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Triazole AE. coli0.12
Triazole BS. aureus0.50
Triazole CP. aeruginosa1.95

The presence of halogen substituents (like fluorine) and aromatic amines in the structure enhances the antibacterial efficacy by improving binding affinity to bacterial targets .

The mechanism by which triazoles exert their antibacterial effects often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. Molecular docking studies suggest that these compounds can bind effectively to DNA-gyrase, an essential enzyme for bacterial replication .

Study on Efficacy Against Mycobacterium spp.

A notable study investigated the efficacy of triazole derivatives against Mycobacterium smegmatis. The results demonstrated that certain derivatives exhibited superior activity compared to standard drugs like isoniazid and streptomycin, indicating a potential role in treating tuberculosis .

Table 2: Comparative Efficacy Against Mycobacterium

CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
Triazole D3.25Isoniazid5
Triazole E4Streptomycin4

Q & A

Q. Key Considerations :

  • Optimize reaction time to minimize side products (e.g., over-alkylation).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How can the molecular structure of this compound be rigorously characterized?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl groups (δ 2.2–2.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography :
    • Use SHELXL for refinement (high-resolution data, R-factor < 0.05) to determine bond lengths, angles, and torsion angles .
    • Address disorder in the fluorophenyl group using TWINABS for twinned data .
  • Mass Spectrometry : Confirm molecular weight (311.31 g/mol) via HRMS (ESI+) with <2 ppm error .

Basic: What strategies mitigate solubility challenges during in vitro assays?

Answer:
The compound’s low aqueous solubility (e.g., <10 µM in PBS) can be addressed by:

  • Solvent Systems : Use DMSO stock solutions (≤0.1% final concentration) to avoid cellular toxicity .
  • Co-solvents : Add β-cyclodextrin (10–20 mM) or Tween-80 (0.1%) to enhance solubility .
  • Pro-drug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

Validation : Monitor solubility via dynamic light scattering (DLS) to detect aggregation.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:
SAR studies should focus on modifying:

Substituent Effects :

  • Fluorophenyl Group : Replace 4-fluoro-2-methylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
  • Methylphenylamino Group : Vary para-methyl to meta-substituents to alter steric hindrance .

Biological Testing :

  • Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ assays .
  • Compare inhibition of kinases (e.g., VEGFR, PDGFR) via enzyme-linked immunosorbent assays (ELISA) .

Q. Example SAR Table :

DerivativeSubstituent (R1)IC₅₀ (VEGFR, nM)
Parent4-Fluoro-2-Me85 ± 3.2
Derivative A4-Cl-2-Me42 ± 2.1
Derivative B3-CF₃-2-Me28 ± 1.8

Advanced: How should crystallographic data contradictions be resolved?

Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, space groups) arise due to:

  • Twinned Crystals : Use the TwinRotMat option in SHELXL to refine twinned data and calculate Flack parameters .
  • Disordered Atoms : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
  • Validation Tools : Cross-check results with PLATON (ADDSYM) to detect missed symmetry .

Case Study : A study reported conflicting space groups (P2₁/c vs. P-1) for a triazole derivative. Re-refinement with SHELXL using the Hooft parameter (|Y| < 0.05) resolved the ambiguity .

Advanced: How to address contradictory bioactivity data across studies?

Answer:
Contradictions (e.g., IC₅₀ variability in kinase inhibition) may stem from:

Assay Conditions :

  • Compare ATP concentrations (1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.5) .

Cell Line Variability :

  • Use isogenic cell lines to control for genetic drift .

Data Normalization :

  • Apply Z-factor scoring to eliminate outliers in high-throughput screens .

Q. Resolution Workflow :

  • Replicate assays under standardized conditions (n ≥ 3).
  • Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing.

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Validation : Overlay docking poses with co-crystallized ligands (e.g., sorafenib in PDB: 4ASD) to confirm accuracy.

試験管内研究製品の免責事項と情報

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